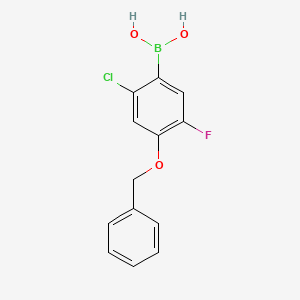![molecular formula C17H24N4S B14020949 2,2,4,7-tetramethyl-1-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]-3,4-dihydroquinoline CAS No. 42986-92-5](/img/structure/B14020949.png)
2,2,4,7-tetramethyl-1-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]-3,4-dihydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
QUINOLINE,1,2,3,4-TETRAHYDRO-2,2,4,7-TETRAMETHYL-1-[2-(1H-1,2,4-TRIAZOL-5-YLTHIO)ETHYL]-: is a complex organic compound that belongs to the class of tetrahydroquinolines. Tetrahydroquinolines are semi-hydrogenated derivatives of quinoline, which are known for their diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions:
Hydrogenation of Quinoline: Tetrahydroquinolines can be synthesized by the hydrogenation of quinolines using heterogeneous catalysts.
From 1-Indanone: Another method involves the preparation from 1-indanone (benzocyclopentanone).
Industrial Production Methods: Industrial production often involves the use of column chromatography (CC) for purification, employing silica gel or alumina as the stationary phase and a mixture of appropriate solvents as the mobile phase .
化学反应分析
Types of Reactions:
Reduction: The hydrogenation of quinolines to produce tetrahydroquinolines is a common reduction reaction.
Substitution: Various substitution reactions can occur on the quinoline ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Hydrogen gas and heterogeneous catalysts.
Major Products:
Oxidation: Corresponding nitrone.
Reduction: Tetrahydroquinolines.
科学研究应用
Chemistry:
Biology:
- They exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .
Medicine:
- Tetrahydroquinoline derivatives are common in medicinal chemistry and are used in the development of drugs such as oxamniquine, dynemycin, and viratmycin .
Industry:
作用机制
The mechanism of action of tetrahydroquinoline derivatives often involves the inhibition of specific molecular targets. For example, the inhibition of the CDK5/p25 complex, which leads to the hyperphosphorylation of tau protein, is a viable target for treating neurodegenerative diseases .
相似化合物的比较
Comparison:
- 1,2,3,4-Tetrahydro-2-methylquinoline and 1,2,3,4-Tetrahydroquinoline are simpler derivatives of tetrahydroquinoline. The presence of additional functional groups in QUINOLINE,1,2,3,4-TETRAHYDRO-2,2,4,7-TETRAMETHYL-1-[2-(1H-1,2,4-TRIAZOL-5-YLTHIO)ETHYL]- makes it unique and potentially more versatile in its applications .
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from chemistry and biology to medicine and industry.
属性
CAS 编号 |
42986-92-5 |
|---|---|
分子式 |
C17H24N4S |
分子量 |
316.5 g/mol |
IUPAC 名称 |
2,2,4,7-tetramethyl-1-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]-3,4-dihydroquinoline |
InChI |
InChI=1S/C17H24N4S/c1-12-5-6-14-13(2)10-17(3,4)21(15(14)9-12)7-8-22-16-18-11-19-20-16/h5-6,9,11,13H,7-8,10H2,1-4H3,(H,18,19,20) |
InChI 键 |
OOCYQHWYPLKNGE-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(N(C2=C1C=CC(=C2)C)CCSC3=NC=NN3)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





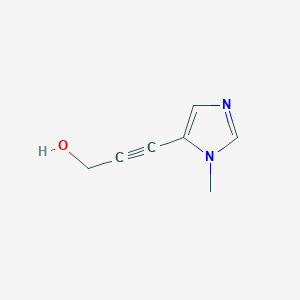
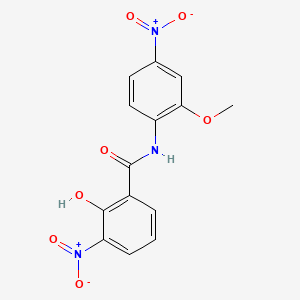
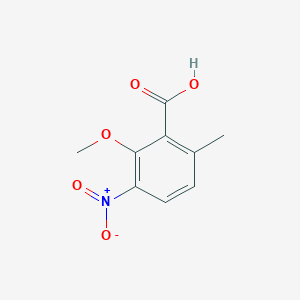
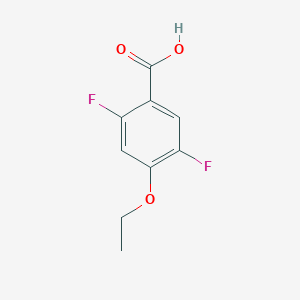
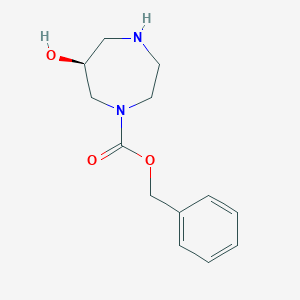

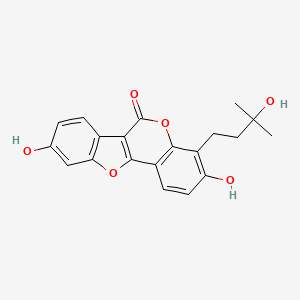
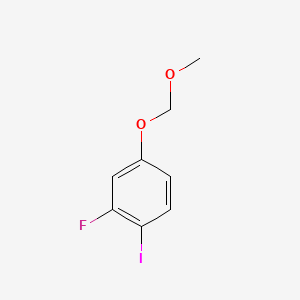
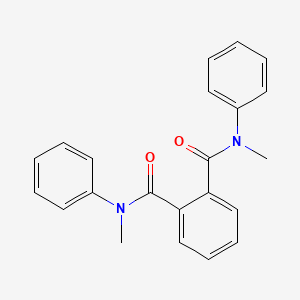
![2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol](/img/structure/B14020933.png)
